3-Amino-1-(3-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-β-phenylethylamine. Finally, the reduction of this amine with sodium borohydride in the presence of a suitable solvent, such as methanol, produces this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-fluorophenylpropanone.
Reduction: Formation of 3-fluorophenylpropanamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-Amino-1-(3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with hydrophobic pockets in receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a fluorine atom.
3-Amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom in the para position.
3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom in the ortho position.
Uniqueness
3-Amino-1-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-amino-1-(3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAENKOPWDCCZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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